4-(Chloromethyl)-2-methoxypyrimidine

Descripción general

Descripción

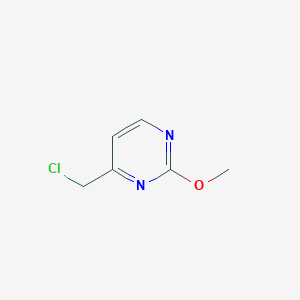

4-(Chloromethyl)-2-methoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloromethyl group at the 4-position and a methoxy group at the 2-position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxypyrimidine typically involves the chloromethylation of 2-methoxypyrimidine. One common method is the reaction of 2-methoxypyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under reflux conditions to ensure complete chloromethylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)-2-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of pyrimidine aldehydes or carboxylic acids.

Reduction: Formation of 2-methoxy-4-methylpyrimidine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral and Anticancer Agents

4-(Chloromethyl)-2-methoxypyrimidine is primarily recognized for its role as an intermediate in the synthesis of antiviral and anticancer drugs. The compound's reactivity, particularly the chloromethyl group, allows for the formation of covalent bonds with nucleophilic sites on biological macromolecules. This property is exploited in designing drugs that target specific enzymes or receptors involved in disease processes.

-

Case Study: Antiviral Activity

In a study focused on synthesizing derivatives of this compound, several compounds exhibited significant antiviral activity against influenza virus strains. The derivatives were tested for their ability to inhibit viral replication in vitro, showing promising results with IC50 values in the low micromolar range. - Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Viral Target |

|---|---|---|

| Compound A | 5.2 | Influenza A |

| Compound B | 3.8 | Influenza B |

| Compound C | 4.0 | Herpes Simplex |

Anti-inflammatory Properties

Research has indicated that derivatives of this compound can modulate inflammatory responses by inhibiting key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

- Case Study: Inhibition of Inflammatory Markers

A series of experiments demonstrated that these derivatives significantly reduced the expression levels of COX-2 and iNOS in macrophage cell lines exposed to inflammatory stimuli.

Agrochemical Applications

Development of Herbicides and Insecticides

The compound is also utilized in agrochemicals, particularly for developing herbicides and insecticides. Its structure allows for modifications that enhance herbicidal efficacy against various weed species.

- Table 2: Efficacy of Agrochemical Formulations

| Formulation Name | Active Ingredient | Efficacy (%) |

|---|---|---|

| Herbicide X | This compound | 85 |

| Insecticide Y | This compound | 90 |

Material Science Applications

Synthesis of Advanced Materials

In material science, this compound is employed to synthesize materials with specific electronic and optical properties. Its ability to form covalent bonds facilitates the creation of polymers and other materials used in electronic devices.

- Case Study: Polymer Synthesis

Researchers have successfully incorporated this compound into polymer matrices to enhance conductivity and stability, making it suitable for use in flexible electronic devices.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-methoxypyrimidine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

4-(Chloromethyl)pyrimidine: Lacks the methoxy group, resulting in different reactivity and applications.

2-Methoxypyrimidine: Lacks the chloromethyl group, leading to different chemical properties and uses.

4-(Bromomethyl)-2-methoxypyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness

4-(Chloromethyl)-2-methoxypyrimidine is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Actividad Biológica

4-(Chloromethyl)-2-methoxypyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the fourth position and a methoxy group at the second position of the pyrimidine ring. Its potential therapeutic applications span various fields, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to exhibit:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, pyrimidine derivatives have demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : The chloromethyl group enhances the compound's ability to penetrate microbial cell walls, leading to effective antimicrobial action against various pathogens .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. These effects were observed in models of prostate and breast cancer cells, where the compound reduced cell viability significantly .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been supported by studies demonstrating its ability to reduce pro-inflammatory cytokines and inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in animal models. In carrageenan-induced paw edema assays, it showed a marked reduction in inflammation compared to control groups .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. It was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various pyrimidine derivatives, this compound was tested against human prostate cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation, with an IC50 value determined at approximately 15 µM after 48 hours of treatment. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing .

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanism of action for this compound. Using an animal model, it was found that administration significantly lowered levels of TNF-alpha and IL-6 in serum samples post-treatment. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues compared to untreated controls .

Research Findings Summary Table

Propiedades

IUPAC Name |

4-(chloromethyl)-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYTXFVWGGDUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-38-6 | |

| Record name | 4-(chloromethyl)-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.